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molecular formula C15H13N B8778391 5-(3-Methylphenyl)-1H-indole

5-(3-Methylphenyl)-1H-indole

Cat. No. B8778391
M. Wt: 207.27 g/mol
InChI Key: JLHWBTNHOBEMLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08742100B2

Procedure details

To the mixture of 5-bromo-1H-indole (1, 5 mmol, 1 equiv.), 3-tolylboronic acid (2, 5.5 mmol, 1.1 equiv.) and Pd(dppf)Cl2 (0.25 mmol, 0.05 equiv.) in 12 mL 1,4-dioxane was added 4 mL aqueous solution of K2CO3 (15 mmol, 3 equiv.). The mixture was stirred under argon for about 15 min then stirred under microwave in 130□ for about 25 min twice. On cooling, the solvent was evaporated and the resulting residue was extracted with CH2Cl2 (20 mL×3), the dichloromethane layer was washed with brine, dried (Na2SO4) and filtered. The residue obtained on removal of the solvent was purified by column chromatography on silica gel with EtOAc/hexane as eluting solvents to give the target compound 5-m-tolyl-1H-indole (3). Yield: 55.0%. 1H NMR (300 MHz, CDCl3): δ 2.31 (s, 3 H), 6.47 (s, 1 H), 6.92-7.12 (m, 2 H), 7.18-7.23 (m, 1 H), 7.29-7.35 (m, 4H), 7.74 (s, 1 H), 7.99 (br, 1H). 13C NMR (75 MHz, CDCl3) δ 21.5, 102.9, 111.1, 119.2, 121.9, 124.4, 124.8, 127.0, 128.2, 128.3, 128.5, 133.4, 135.2, 138.1, 142.5.
Name
5-bromo-1H-indole
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
3-tolylboronic acid
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
0.25 mmol
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
4 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mmol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7](CCCCCCCC)[CH:6]=[C:5]2CN(C)C.F[C:24]1[CH:25]=[C:26]2[C:30](=[CH:31][CH:32]=1)N(CCCCCCCC)C=[C:27]2CN1CCCCC1.C([O-])([O-])=O.[K+].[K+]>O1CCOCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[C:26]1([CH3:27])[CH:30]=[CH:31][CH:32]=[C:24]([C:2]2[CH:3]=[C:4]3[C:8](=[CH:9][CH:10]=2)[NH:7][CH:6]=[CH:5]3)[CH:25]=1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
5-bromo-1H-indole
Quantity
5 mmol
Type
reactant
Smiles
FC=1C=C2C(=CN(C2=CC1)CCCCCCCC)CN(C)C
Name
3-tolylboronic acid
Quantity
5.5 mmol
Type
reactant
Smiles
FC=1C=C2C(=CN(C2=CC1)CCCCCCCC)CN1CCCCC1
Name
Quantity
12 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.25 mmol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Step Two
Name
aqueous solution
Quantity
4 mL
Type
reactant
Smiles
Name
Quantity
15 mmol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under argon for about 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
then stirred under microwave in 130□ for about 25 min twice
Duration
25 min
TEMPERATURE
Type
TEMPERATURE
Details
On cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with CH2Cl2 (20 mL×3)
WASH
Type
WASH
Details
the dichloromethane layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The residue obtained on removal of the solvent
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on silica gel with EtOAc/hexane
WASH
Type
WASH
Details
as eluting solvents

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C1(=CC(=CC=C1)C=1C=C2C=CNC2=CC1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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